An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)methanol: Properties, Synthesis, and Applications
Abstract
(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a chloro group and a methoxy group on the phenyl ring, makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical discovery and materials science. The interplay between the electron-withdrawing chloro substituent and the electron-donating methoxy group, along with the reactive benzylic alcohol, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, key applications, and essential safety and handling procedures, designed to equip researchers with the knowledge required for its effective utilization.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and core physical properties. These parameters are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring safe handling.
The structure consists of a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 3, and a hydroxymethyl group at position 1.
Table 1: Core Chemical Identifiers and Properties of (2-Chloro-3-methoxyphenyl)methanol
| Property | Value | Source(s) |
| IUPAC Name | (2-Chloro-3-methoxyphenyl)methanol | PubChemLite[1] |
| CAS Number | 90389-93-0 | - |
| Molecular Formula | C₈H₉ClO₂ | PubChemLite[1] |
| Molecular Weight | 172.61 g/mol | - |
| Monoisotopic Mass | 172.02911 Da | PubChemLite[1] |
| Predicted XlogP | 1.6 | PubChemLite[1] |
| Physical State | Solid or Liquid (Varies by purity and conditions) | General Chemical Knowledge |
| Solubility | Soluble in methanol and other common organic solvents like dichloromethane. | General Chemical Knowledge, ChemicalBook[2] |
Note: Some physical properties like melting and boiling points are not consistently reported in public literature and may vary based on the purity of the sample.
Synthesis and Purification
The most direct and common laboratory-scale synthesis of (2-Chloro-3-methoxyphenyl)methanol involves the chemoselective reduction of its corresponding aldehyde, 2-chloro-3-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.
Causality of Experimental Choice:
The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent that readily reduces aldehydes and ketones without affecting more robust functional groups, such as the aromatic ring or the chloro and methoxy substituents. Methanol is an excellent solvent for this reaction as it effectively dissolves the aldehyde substrate and the NaBH₄ reagent, and its protic nature facilitates the quenching of the intermediate borate ester to yield the final alcohol product.[3] The reaction is performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions.
Experimental Protocol: Reduction of 2-Chloro-3-methoxybenzaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq.) in anhydrous methanol (approx. 10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.
-
Quenching: Once the reaction is complete (typically 1-2 hours), slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-Chloro-3-methoxyphenyl)methanol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (2-Chloro-3-methoxyphenyl)methanol.
Spectroscopic Characterization
Structural elucidation and purity assessment are non-negotiable in chemical synthesis. While specific spectral data for this compound is not publicly cataloged, its structure allows for the confident prediction of characteristic signals in various spectroscopic analyses, based on well-established principles.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display three signals corresponding to the protons on the benzene ring. A singlet integrating to three protons would confirm the methoxy (-OCH₃) group. A singlet (or doublet, depending on coupling to the hydroxyl proton) integrating to two protons would correspond to the benzylic methylene (-CH₂OH) group, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal eight distinct carbon signals: six for the aromatic carbons (two of which are substituted), one for the methoxy carbon, and one for the benzylic methylene carbon.[4] The chemical shifts would be influenced by the attached atoms (Cl, O).
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretch of the alcohol group.[4] C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and a strong C-O stretching band for the alcohol and ether would be present around 1000-1250 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would provide definitive evidence of its composition.[4] Common fragmentation patterns would include the loss of a hydroxyl radical (·OH) or water (H₂O).[4]
Reactivity and Applications in Drug Discovery
The utility of (2-Chloro-3-methoxyphenyl)methanol as a synthetic intermediate stems from the reactivity of its functional groups and the unique electronic properties conferred by the aromatic substituents.
Reactivity Profile:
-
Benzylic Alcohol: The primary alcohol is the most reactive site. It can be readily oxidized to 2-chloro-3-methoxybenzaldehyde using mild oxidizing agents (e.g., PCC) or to 2-chloro-3-methoxybenzoic acid with stronger agents (e.g., KMnO₄). It is also susceptible to esterification with carboxylic acids or acid chlorides, and etherification under appropriate conditions.[5]
-
Aromatic Ring: The chloro and methoxy groups direct the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined influence dictates the position of any further substitution on the ring.
Strategic Importance in Drug Development:
The chloro and methoxy groups are frequently incorporated into drug candidates to modulate their pharmacological profiles.[6] Their presence in a synthetic building block like (2-Chloro-3-methoxyphenyl)methanol is therefore highly valuable.
-
Chloro Group: The chlorine atom can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[6][7] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting its significance in medicinal chemistry.[8]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can influence conformation. Its metabolic liability (O-demethylation) can sometimes be exploited for prodrug strategies, or its stability can be fine-tuned by adjacent substituents.[6][7]
This molecule serves as a key starting point for synthesizing a variety of more complex structures, including substituted benzaldehydes, benzoic acids, benzyl ethers, and esters, which are themselves precursors to pharmacologically active heterocyclic and polycyclic compounds.
Role as a Synthetic Intermediate
Caption: Role as a key intermediate for diverse chemical scaffolds.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any chemical reagent. The information below is synthesized from standard safety data sheets for structurally related compounds and general laboratory safety principles.
Hazard Identification:
Based on data for analogous substituted benzyl alcohols, (2-Chloro-3-methoxyphenyl)methanol should be handled as a hazardous substance.[9][10]
-
Acute Toxicity: Harmful if swallowed.[10]
-
Irritation: Causes skin irritation and serious eye irritation.[11]
-
Respiratory: May cause respiratory irritation.[11]
Safe Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][11]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[9]
Laboratory Safety Workflow
Caption: Standard safety workflow for handling chemical reagents.
Conclusion
(2-Chloro-3-methoxyphenyl)methanol is a synthetically valuable and strategically important molecule. Its well-defined structure, predictable reactivity, and the inherent utility of its chloro and methoxy substituents make it an indispensable tool for medicinal chemists and materials scientists. By understanding its properties, mastering its synthesis, and adhering to rigorous safety standards, researchers can effectively leverage this compound to construct novel and complex molecules, driving innovation in drug discovery and beyond.
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